4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine
Description
4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 4-fluorophenyl group at position 2, and a morpholine ring at position 3. Its molecular formula is C₂₃H₂₁FN₂O₄S, with a molecular weight of 440.49 g/mol. The benzenesulfonyl group enhances electron-withdrawing properties, while the fluorine atom on the phenyl ring contributes to metabolic stability and lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and sulfonamide-based bioactive molecules .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-8-6-14(7-9-15)17-21-18(19(26-17)22-10-12-25-13-11-22)27(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFYKMIVPAPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The target compound’s XLogP is estimated at ~4.5, comparable to the chlorinated analog (XLogP 4.5, ) but higher than methyl-substituted derivatives (XLogP ~3.8–4.2, ).
- Solubility : Bulky substituents (e.g., benzhydryl in ) reduce aqueous solubility, whereas morpholine and fluorophenyl groups enhance polarity slightly .
Biological Activity
Chemical Structure and Properties
The structure of 4-[4-(Benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine consists of a morpholine ring substituted with a benzenesulfonyl group, a 4-fluorophenyl moiety, and an oxazole ring. This unique combination of functional groups contributes to its biological properties.
Molecular Formula
- Molecular Formula : C18H18FNO3S
- Molecular Weight : 345.41 g/mol
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on derivatives of morpholine and oxazole have shown promising results against various cancer cell lines:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 to 30 µM .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of the benzenesulfonyl group is thought to enhance its interaction with cellular targets involved in cancer progression.
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth:
- Antibacterial Studies : Compounds derived from morpholine have shown activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 - 30 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Antimicrobial | Escherichia coli | 20 |
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of morpholine derivatives, researchers synthesized several compounds and tested their efficacy against MCF-7 cells. The study found that derivatives with similar structures to this compound exhibited significant cytotoxicity, leading to further investigation into their mechanisms involving apoptosis pathways .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of sulfonamide derivatives. The results indicated that these compounds effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
